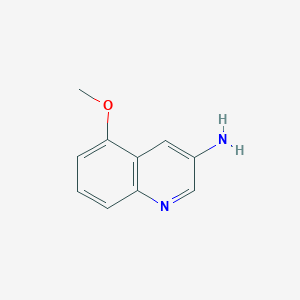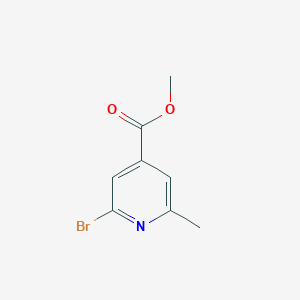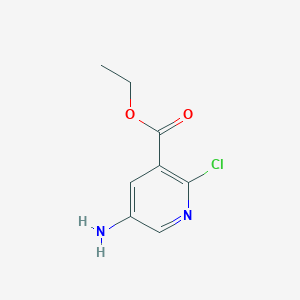
tert-Butyl (1-(2-amino-1-(3-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate
Vue d'ensemble
Description
The compound tert-Butyl (1-(2-amino-1-(3-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate is a chemical entity that appears to be related to various synthetic organic chemistry efforts aimed at creating complex molecules with potential biological activity. The papers provided discuss the synthesis and characterization of related compounds, which often involve tert-butyl carbamate (Boc) as a protecting group for amines, and pyrrolidine as a common structural motif in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with readily available starting materials. For instance, di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, which can be reacted with various electrophiles to install ethyleneamine groups . Another example is the use of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloadditions to afford amino pyrazoles . The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involves column chromatography and X-ray crystallography for separation and characterization . These methods demonstrate the versatility and complexity of synthetic routes in the realm of organic chemistry involving tert-butyl carbamate derivatives.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structure of synthesized compounds. For example, the structure of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Similarly, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential interactions in biological systems.
Chemical Reactions Analysis
The papers describe various chemical reactions, including 1,3-dipolar cycloadditions , asymmetric Mannich reactions , and nitrile anion cyclization . These reactions are used to construct complex molecular architectures with high stereochemical control. For example, the enantioselective nitrile anion cyclization described in paper is a key step in the synthesis of chiral pyrrolidine derivatives, which are important scaffolds in drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using techniques such as FTIR, NMR spectroscopy, and computational methods like DFT analyses . These methods provide insights into the functional groups present, the electronic structure, and the stability of the compounds. For instance, DFT analyses can predict the presence of intramolecular hydrogen bonding, which can influence the compound's reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Structural and Chemical Analysis
- The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate, related to tert-butyl (1-(2-amino-1-(3-aminophenyl)ethyl)pyrrolidin-3-yl)carbamate, is an all-cis trisubstituted pyrrolidin-2-one. The absolute configurations of the carbon atoms in the lactam ring of this compound were studied, highlighting its structural complexity (Weber et al., 1995).
Synthetic Methodologies
- Tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl)carbamate, a compound structurally similar to this compound, has been synthesized via a rapid method, emphasizing the importance of efficient synthesis techniques in producing biologically active compounds (Zhao et al., 2017).
Application in Organic Chemistry
- The work on photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, reveals the potential of this compound in photocatalyzed protocols for assembling complex molecules like 3-aminochromones (Wang et al., 2022).
Crystallographic Studies
- The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, related to this compound, underwent crystallographic studies, highlighting the importance of X-ray diffraction in understanding the molecular structure and interactions of such complex molecules (Kant et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCOMNOCPUUCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661454 | |
| Record name | tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886365-13-5 | |
| Record name | Carbamic acid, [1-[2-amino-1-(3-aminophenyl)ethyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)










